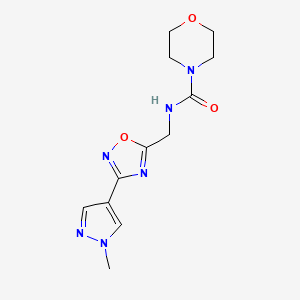

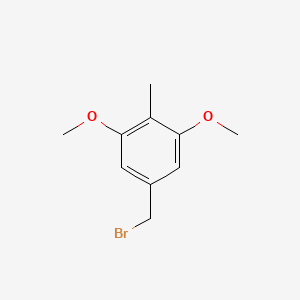

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan and thiophene are both heterocyclic compounds, which are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs contain thiophene nucleus .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Furan is a five-membered heteroaromatic compound containing an oxygen atom. The specific compound you mentioned contains both of these structures, along with a trifluoromethoxy group attached to a benzamide.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide” would depend on the specific arrangement of these groups in the molecule.Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activities

One notable application of structurally similar compounds is in the realm of antiplasmodial research. For instance, derivatives of acylated furazans have shown promising activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. These studies emphasize the importance of the acyl moiety's nature in determining the compound's activity against the parasite, with benzamides exhibiting significant efficacy. The synthesis and testing of such derivatives reveal crucial structure-activity relationships, contributing to the development of potential antimalarial agents (Hermann et al., 2021).

Organic Synthesis Methodologies

Compounds featuring furan and thiophene groups are instrumental in developing new synthetic methods. For example, the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction facilitates the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives and 2-aminothiophenol or 2-aminophenol. This method highlights good yields, high selectivity, and the utility of these heterocycles in constructing complex molecules efficiently (Reddy et al., 2012).

Material Science and Polymer Chemistry

Another significant area of application is in materials science, where the unique electronic properties of furan and thiophene-containing compounds are leveraged to develop novel polymers. Poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups exhibit interesting electrochemical properties, making them suitable for applications in electronics and as electroactive films. Such polymers are synthesized through electropolymerization, demonstrating the potential of these heterocyclic systems in creating new materials (Baldwin et al., 2008).

Zukünftige Richtungen

The future directions in the research of furan and thiophene derivatives would likely involve the synthesis and characterization of novel moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S/c19-18(20,21)25-15-5-3-14(4-6-15)17(23)22(10-13-7-8-24-12-13)11-16-2-1-9-26-16/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTHYLAVBOWVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B2607932.png)

![3-Pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2607936.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2607937.png)

![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2607938.png)

![N-benzyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2607939.png)